3-benzyloxetane-3-carboxylic acid
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Overview
Description
3-Benzyloxetane-3-carboxylic acid is an organic compound featuring a four-membered oxetane ring substituted with a benzyl group and a carboxylic acid group The oxetane ring is known for its strained structure, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyloxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the benzyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cyclization of a hydroxy acid derivative can yield the oxetane ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxetane derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
3-Benzyloxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research investigates its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-benzyloxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions and form intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Oxetane: A simpler analog with a four-membered ring but without the benzyl and carboxylic acid groups.
Benzyl oxetane: Similar structure but lacks the carboxylic acid group.
Oxetan-3-one: Contains an oxetane ring with a ketone group instead of a carboxylic acid.
Uniqueness: 3-Benzyloxetane-3-carboxylic acid is unique due to the combination of the benzyl group and the carboxylic acid group on the oxetane ring.
Properties
CAS No. |
1268058-26-9 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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